Aspirin aluminum

Overview

Description

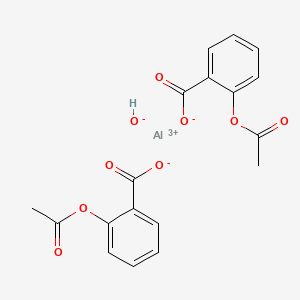

Aspirin, also known as acetylsalicylic acid (ASA), is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation . It irreversibly inhibits both COX-1 and COX-2 activity by acetylating a serine residue, thus inhibiting the synthesis of prostaglandins and reducing the inflammatory response . Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. It also inhibits the action of pepsin by increasing the pH and via adsorption .

Synthesis Analysis

To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride. A small amount of a strong acid is used as a catalyst which speeds up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester . Aspirin is not very soluble in water so the aspirin product will precipitate when water is added .Molecular Structure Analysis

The structure of aspirin is stabilized by the reciprocal intermolecular O–H∙∙∙O hydrogen bonds, yielding a centrosymmetric dimer with the eight-membered pseudo-aromatic hydrogen-bonded ring of the R22 (8) motif .Chemical Reactions Analysis

Aspirin’s ability to suppress the production of prostaglandins and thromboxanes is due to its irreversible inactivation of the cyclooxygenase (COX) enzyme . Cyclooxygenase is required for prostaglandin and thromboxane synthesis .Physical And Chemical Properties Analysis

The physiochemical properties of aspirin were understood using Molecular Electrostatic Potential (MEP) .Scientific Research Applications

Cardiovascular Disease Prevention

Aspirin aluminum has been extensively studied for its role in cardiovascular disease prevention . It inhibits platelet aggregation, which is a crucial factor in the formation of blood clots that can lead to heart attacks and strokes . The compound’s antithrombotic properties make it a standard preventive treatment for individuals at high risk of cardiovascular events.

Cancer Prophylaxis

Recent studies have highlighted the potential of Aspirin aluminum in cancer prophylaxis , particularly in reducing the risk of colorectal cancer . Its anti-inflammatory properties may play a role in inhibiting the progression of precancerous lesions to malignant tumors.

Pain and Inflammation Management

Aspirin aluminum is a well-known analgesic and anti-inflammatory agent. It’s used to alleviate pain from various conditions such as arthritis and to reduce inflammation in diseases like rheumatoid arthritis .

Antiviral Applications

The compound has shown promise in antiviral applications , especially highlighted during the COVID-19 pandemic. Aspirin aluminum’s anti-inflammatory and potential antiviral effects have become a focus of scientific research, with studies confirming its efficacy against RNA and DNA viruses .

Obstetrics and Gynecology

In obstetrics, Aspirin aluminum is researched for its effectiveness in preventing pre-eclampsia in pregnant women. This condition is characterized by high blood pressure and can lead to serious complications if left untreated .

Neurological Protection

Research suggests that Aspirin aluminum may offer neuroprotective effects , potentially slowing the progression of neurodegenerative diseases like Alzheimer’s. Its anti-inflammatory action is thought to mitigate neuroinflammation, which is a contributing factor in such diseases .

Gastrointestinal Protection

While aspirin is known to cause gastrointestinal irritation, Aspirin aluminum formulations are being studied for their gastrointestinal protective effects . They may offer the benefits of aspirin without the associated risk of gastric ulcers or bleeding .

Drug Delivery Systems

Aspirin aluminum is being explored as a component in drug delivery systems , particularly in the field of nanomedicine. Its chemical properties may allow for the targeted delivery of drugs, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

Aluminum, on the other hand, acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application .

Mode of Action

Aspirin acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors; aspirin creates an allosteric change in the structure of the COX enzyme .

The interaction of aluminum hydroxide with aspirin may decrease the effects of aspirin . If these medications are prescribed together, a dose adjustment or special test may be needed to safely use both medications .

Biochemical Pathways

Aspirin’s ability to suppress the production of prostaglandins and thromboxanes is due to its irreversible inactivation of the COX enzyme . Cyclooxygenase is required for prostaglandin and thromboxane synthesis . Aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory secreted from immune cells (neutrophils and macrophages) resulting from stressors on the body .

Pathway analysis revealed that the targets were enriched in several pathways such as vascular endothelial growth factor (VEGF) signaling, Fc epsilon RI signaling and arachidonic acid metabolism, which are strongly involved in inflammation, cardiovascular disease, and cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aspirin and aluminum are crucial in understanding their bioavailability. For example, the volume of distribution (Vd) of aspirin indicates that aspirin is mainly distributed via the blood circulatory system .

Result of Action

The molecular and cellular effects of aspirin’s action include the reduction of inflammation, analgesia (relief of pain), the prevention of clotting, and the reduction of fever . Much of this is believed to be due to decreased production of prostaglandins and TXA2 .

In the case of aluminum, the shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aspirin aluminum. For example, pharmaceutical soil contamination has become a rising concern based on its potential impacts on ecological interactions . Acetylsalicylic acid (ASA), also known as Aspirin, is a commonly used medication that has been found to have an impact on plant defense by enhancing salicylic acid immunity pathways .

Safety and Hazards

Aspirin should be used with caution. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

aluminum;2-acetyloxybenzoate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKSFVECICGLK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspirin aluminum | |

CAS RN |

23413-80-1 | |

| Record name | Aspirin aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23413-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin aluminum [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyaluminium bis(O-acetylsalicylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33TS05V6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the absorption of aspirin aluminum compare to regular aspirin?

A: Research indicates that aspirin aluminum exhibits a slower absorption rate compared to standard aspirin tablets. This difference is attributed to the gradual release of aspirin from the aluminum complex. [, , ] A study comparing the bioavailability of aspirin from aspirin aluminum and regular aspirin tablets found that the bioavailability of the former was nearly 60% lower. This suggests that the aluminum complex significantly influences the rate at which aspirin enters the bloodstream. []

Q2: Does food intake affect the absorption of aspirin aluminum?

A: Interestingly, food intake doesn't seem to further impact the already slow absorption rate of aspirin aluminum. [] This contrasts with regular aspirin tablets, where food intake has been observed to reduce both the rate and extent of absorption. [] This difference highlights the distinct pharmacokinetic profiles of these two formulations.

Q3: Are there any analytical methods specifically developed for studying aspirin aluminum?

A: Yes, researchers have developed specific analytical techniques for studying aspirin aluminum. One notable example is a spectrophotometric method utilizing the color reaction between o-hydroxyhydroquinonephthalein (Qnph) and aluminum (III) in a mixed micelle system. [] This method offers high sensitivity and reproducibility, proving valuable for determining aluminum (III) content in pharmaceutical preparations, including aspirin aluminum. []

Q4: What about the stability of aspirin aluminum? Are there any known concerns?

A: Studies have investigated the stability of aspirin aluminum under various conditions. Notably, research has examined the shelf-life of packaged aspirin aluminum tablets, particularly focusing on the influence of moisture and heat. [] Other studies have delved into the decomposition pathways of aspirin aluminum in solid-state formulations, utilizing techniques like microdiffusion analysis. [] This research provides crucial insights into the stability profile of the compound and informs appropriate storage and formulation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl]thio]-3-pyridinecarboxylic acid [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229014.png)

![N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1229015.png)

![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)

![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)

![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)

![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)